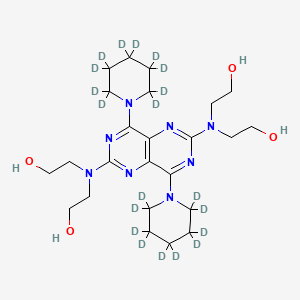

Dipyridamole-d20

Beschreibung

Eigenschaften

IUPAC Name |

2-[[2-[bis(2-hydroxyethyl)amino]-4,8-bis(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)pyrimido[5,4-d]pyrimidin-6-yl]-(2-hydroxyethyl)amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40N8O4/c33-15-11-31(12-16-34)23-26-20-19(21(27-23)29-7-3-1-4-8-29)25-24(32(13-17-35)14-18-36)28-22(20)30-9-5-2-6-10-30/h33-36H,1-18H2/i1D2,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZEKFCXSFNUWAM-KHKAULECSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCC4)N(CCO)CCO)N(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])C2=NC(=NC3=C2N=C(N=C3N4C(C(C(C(C4([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])N(CCO)CCO)N(CCO)CCO)([2H])[2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40N8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Dipyridamole-d20: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Applications and Methodologies for Dipyridamole-d20 in Drug Development and Research.

This technical guide provides a comprehensive overview of this compound, a deuterated analog of Dipyridamole. It is intended for researchers, scientists, and drug development professionals, offering detailed insights into its primary applications, relevant experimental protocols, and the biochemical pathways influenced by its non-deuterated counterpart, Dipyridamole.

Core Concepts: Understanding this compound

This compound is a stable isotope-labeled version of Dipyridamole, a pyrimidopyrimidine derivative with vasodilatory and antiplatelet properties. In this compound, twenty hydrogen atoms have been replaced with their heavier isotope, deuterium. This isotopic substitution renders the molecule chemically identical to Dipyridamole in terms of its biological activity but physically distinguishable by its increased mass.

The primary and most critical application of this compound is its use as an internal standard in quantitative bioanalytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] Its utility in this context is paramount for the accurate determination of Dipyridamole concentrations in complex biological matrices such as plasma and serum. The co-extraction of the analyte (Dipyridamole) and the internal standard (this compound) allows for the correction of variability in sample preparation and instrument response, thereby ensuring the precision and accuracy of pharmacokinetic and metabolic studies.[1]

Primary Use: An Internal Standard for Quantitative Analysis

The development of robust and reliable analytical methods is a cornerstone of drug development. For Dipyridamole, a compound with known therapeutic effects, understanding its pharmacokinetic profile is essential. This compound serves as an indispensable tool in this process.

In a typical quantitative LC-MS/MS assay, a known amount of this compound is added to a biological sample containing an unknown concentration of Dipyridamole. Both compounds are then extracted and analyzed simultaneously. The ratio of the mass spectrometric response of Dipyridamole to that of this compound is used to calculate the concentration of Dipyridamole in the original sample. This method has been successfully applied in clinical pharmacokinetic studies.[2][3]

Experimental Protocols

A detailed experimental protocol for the simultaneous quantification of Dipyridamole and Prednisolone in human plasma using this compound as an internal standard has been described by Chen et al. (2009). The following is a summary of the key methodologies.

Sample Preparation

-

Aliquoting: 100 µL of human EDTA plasma is used as the starting material.[2]

-

Internal Standard Spiking: The plasma is spiked with a solution containing the internal standards, including this compound.[2]

-

Liquid-Liquid Extraction: The analytes and internal standards are extracted from the plasma using methylbutyl ether.[2]

-

Evaporation and Reconstitution: The organic layer is separated, evaporated to dryness, and the residue is reconstituted in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Chromatographic Separation: The separation of Dipyridamole and this compound is achieved using a liquid chromatography system.

-

Mass Spectrometric Detection: A tandem mass spectrometer operating in the positive electrospray ionization (ESI+) mode is used for detection.[2] The instrument is set to multiple reaction monitoring (MRM) mode to specifically detect the precursor to product ion transitions for both Dipyridamole and this compound.

The workflow for this experimental protocol can be visualized as follows:

Quantitative Data Summary

The following table summarizes the key quantitative parameters from a validated LC-MS/MS method for the determination of Dipyridamole in human plasma using this compound as an internal standard, as reported by Chen et al. (2009).[2]

| Parameter | Value |

| Linearity Range | 5–3000 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Intra-day Precision (%CV) | ≤ 15% |

| Inter-day Precision (%CV) | ≤ 15% |

| Accuracy (%RE) | Within ±15% |

| Lower Limit of Quantification (LLOQ) | 5 ng/mL |

Signaling Pathways of Dipyridamole

The therapeutic effects of Dipyridamole are primarily attributed to its ability to modulate intracellular signaling pathways by inhibiting phosphodiesterases and the cellular reuptake of adenosine.

Phosphodiesterase (PDE) Inhibition Pathway

Dipyridamole inhibits phosphodiesterase enzymes, which are responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This inhibition leads to an accumulation of these second messengers within platelets and vascular smooth muscle cells, resulting in decreased platelet aggregation and vasodilation.

Adenosine Reuptake Inhibition Pathway

Dipyridamole also blocks the equilibrative nucleoside transporter (ENT), preventing the reuptake of adenosine into red blood cells and endothelial cells. This leads to an increase in the extracellular concentration of adenosine, which can then activate adenosine receptors on platelets and vascular smooth muscle cells, further contributing to the inhibition of platelet aggregation and vasodilation.

References

- 1. veeprho.com [veeprho.com]

- 2. Development and validation of a liquid chromatography-tandem mass spectrometry assay for the simultaneous quantitation of prednisolone and dipyridamole in human plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BioKB - Publication [biokb.lcsb.uni.lu]

An In-depth Technical Guide to Dipyridamole-d20: Chemical Structure, Properties, and Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical applications of Dipyridamole-d20. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and pharmacokinetic studies.

Chemical Structure and Properties

This compound is the deuterated analog of Dipyridamole, a phosphodiesterase inhibitor and vasodilator. The deuterium labeling makes it an ideal internal standard for mass spectrometry-based bioanalytical methods.[1][2]

Chemical Structure:

The chemical structure of this compound is identical to that of Dipyridamole, with the exception of twenty hydrogen atoms being replaced by deuterium atoms on the four piperidine rings.

Molecular Formula: C₂₄H₂₀D₂₀N₈O₄[3]

Molecular Weight: 524.75 g/mol [3]

CAS Number: 1189983-52-5[3]

Appearance: Yellow solid[4]

Solubility: Dipyridamole is very soluble in methanol, alcohol, and chloroform; slightly soluble in water; and very slightly soluble in acetone and ethyl acetate.[5]

Isotopic Purity

The isotopic purity of this compound is a critical parameter for its use as an internal standard. While the exact isotopic distribution can vary between manufacturing lots, a representative analysis of a commercial batch has shown the following distribution: 36% d20, 25% d19, 13% d18, 24% d17, and 1% d16.[4][6] Researchers should always refer to the certificate of analysis provided by the supplier for lot-specific isotopic distribution data.

Pharmacokinetics and Pharmacodynamics (of Dipyridamole)

Currently, there are no publicly available studies that directly compare the pharmacokinetic and pharmacodynamic profiles of this compound to its non-deuterated counterpart. However, as the deuterium substitution in this compound is on the piperidine rings, which are not reported as primary sites of metabolism, it is reasonably assumed that its pharmacokinetic and pharmacodynamic properties are comparable to those of Dipyridamole. The primary utility of this compound lies in its role as an internal standard for the accurate quantification of Dipyridamole in biological matrices.[2]

The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of Dipyridamole in humans.

Pharmacokinetic Properties of Dipyridamole

| Parameter | Value | Reference |

| Bioavailability | 37-66% | [7] |

| Time to Peak Concentration (Tmax) | ~75 minutes | [5][8] |

| Protein Binding | ~99% | [7][9] |

| Volume of Distribution (Vd) | 1 to 2.5 L/kg | [9] |

| Metabolism | Hepatic (glucuronidation) | [5][8][9] |

| Elimination Half-life (t½) | Alpha phase: ~40 minutes, Beta phase: ~10 hours | [5][8] |

| Excretion | Primarily biliary | [5][8][9] |

Pharmacodynamic Effects of Dipyridamole

| Effect | Description | Reference |

| Platelet Aggregation Inhibition | Inhibits platelet aggregation induced by various stimuli such as ADP and collagen. A single oral dose of 150/200 mg showed significant inhibition one hour after administration. | [10][11] |

| Vasodilation | Causes coronary vasodilation by increasing local adenosine concentrations. | [7] |

| Phosphodiesterase (PDE) Inhibition | Inhibits phosphodiesterase enzymes, leading to increased intracellular levels of cAMP and cGMP. | [7] |

| Adenosine Uptake Inhibition | Inhibits the cellular reuptake of adenosine into platelets, red blood cells, and endothelial cells. | [7][12] |

Mechanism of Action

The mechanism of action of Dipyridamole, and by extension this compound, involves a dual pathway that ultimately leads to the inhibition of platelet aggregation and vasodilation.

-

Inhibition of Phosphodiesterases (PDEs): Dipyridamole inhibits PDE enzymes that are responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This inhibition leads to an accumulation of intracellular cAMP and cGMP. Increased cAMP levels in platelets inhibit their aggregation in response to stimuli like ADP.[7]

-

Inhibition of Adenosine Uptake: Dipyridamole blocks the reuptake of adenosine by platelets, erythrocytes, and endothelial cells.[7][12] This leads to higher extracellular concentrations of adenosine, which in turn stimulates adenylyl cyclase via A2 receptors on platelets, further increasing cAMP levels and inhibiting platelet aggregation. The elevated extracellular adenosine also contributes to vasodilation.

The following diagram illustrates the signaling pathway of Dipyridamole's action.

Caption: Mechanism of action of Dipyridamole.

Experimental Protocols

Quantification of Dipyridamole in Human Plasma using HPLC-MS/MS

This protocol describes a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative determination of Dipyridamole in human plasma, using this compound as an internal standard.[13][14][15]

4.1.1. Materials and Reagents

-

Dipyridamole reference standard

-

This compound internal standard

-

Methanol (HPLC grade)

-

Ammonium acetate (analytical grade)

-

Human plasma (with EDTA as anticoagulant)

-

Ultrapure water

4.1.2. Instrumentation

-

HPLC system coupled with a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Analytical column: Ultimate XB-C18 (50 x 2.1 mm i.d., 3 µm) or equivalent.

4.1.3. Sample Preparation

-

Thaw frozen human plasma samples at room temperature.

-

To a 200 µL aliquot of plasma in a microcentrifuge tube, add a known concentration of this compound internal standard solution.

-

Add methanol to precipitate plasma proteins.

-

Vortex mix the samples thoroughly.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase and inject it into the HPLC-MS/MS system.

4.1.4. Chromatographic and Mass Spectrometric Conditions

-

Mobile Phase: Methanol and 5 mM ammonium acetate (80:20, v/v).

-

Flow Rate: 0.25 mL/min.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Dipyridamole: Monitor the appropriate precursor to product ion transition.

-

This compound: Monitor the appropriate precursor to product ion transition.

-

4.1.5. Workflow Diagram

Caption: HPLC-MS/MS workflow for Dipyridamole quantification.

In Vitro Phosphodiesterase (PDE) Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory activity of Dipyridamole on phosphodiesterase enzymes.[16][17][18]

4.2.1. Materials and Reagents

-

Purified phosphodiesterase enzyme (e.g., PDE5)

-

Dipyridamole

-

Cyclic GMP (cGMP) or cyclic AMP (cAMP) as substrate

-

Assay buffer (e.g., Tris-HCl buffer with MgCl₂)

-

Detection reagents (e.g., a kit that measures the amount of remaining cyclic nucleotide or the product formed, such as GMP or AMP)

4.2.2. Assay Procedure

-

Prepare a series of dilutions of Dipyridamole in the assay buffer.

-

In a microplate, add the PDE enzyme to each well.

-

Add the different concentrations of Dipyridamole or vehicle control to the wells.

-

Pre-incubate the enzyme with the inhibitor for a specified time at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the substrate (cGMP or cAMP).

-

Incubate for a defined period to allow the reaction to proceed.

-

Stop the reaction (e.g., by adding a stop solution or by heat inactivation).

-

Add the detection reagents according to the manufacturer's instructions.

-

Measure the signal (e.g., absorbance, fluorescence, or luminescence) using a plate reader.

-

Calculate the percentage of inhibition for each Dipyridamole concentration and determine the IC₅₀ value.

Adenosine Uptake Inhibition Assay in Human Erythrocytes

This protocol describes a method to evaluate the inhibitory effect of Dipyridamole on adenosine uptake into human red blood cells.[19][20][21][22]

4.3.1. Materials and Reagents

-

Freshly collected human whole blood or isolated erythrocytes

-

Dipyridamole

-

Radiolabeled adenosine (e.g., [³H]-adenosine)

-

Incubation buffer (e.g., phosphate-buffered saline with glucose)

-

Stop solution (e.g., ice-cold buffer containing a high concentration of a non-radiolabeled nucleoside transport inhibitor)

-

Scintillation cocktail and liquid scintillation counter

4.3.2. Assay Procedure

-

Prepare a suspension of human erythrocytes in the incubation buffer.

-

Prepare various concentrations of Dipyridamole in the incubation buffer.

-

In microcentrifuge tubes, add the erythrocyte suspension.

-

Add the different concentrations of Dipyridamole or vehicle control to the tubes.

-

Pre-incubate the cells with the inhibitor for a specific time at a controlled temperature (e.g., 37°C).

-

Initiate the uptake by adding a known concentration of radiolabeled adenosine.

-

Incubate for a short, defined period (e.g., 1-2 minutes) to measure the initial rate of uptake.

-

Stop the uptake by adding the ice-cold stop solution and immediately centrifuging the tubes to pellet the cells.

-

Wash the cell pellet with ice-cold buffer to remove extracellular radiolabel.

-

Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.

-

Calculate the percentage of inhibition of adenosine uptake for each Dipyridamole concentration and determine the IC₅₀ value.

Conclusion

This compound is a well-characterized, deuterated analog of Dipyridamole, primarily utilized as a robust internal standard in the bioanalysis of the parent drug. Its chemical and physical properties are well-defined. While direct comparative pharmacokinetic and pharmacodynamic data for this compound are not extensively available, its pharmacological actions are presumed to be identical to those of Dipyridamole. This guide provides essential information and standardized protocols to aid researchers in their studies involving Dipyridamole and its deuterated counterpart.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. veeprho.com [veeprho.com]

- 3. vivanls.com [vivanls.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. drugs.com [drugs.com]

- 6. This compound (Major) | LGC Standards [lgcstandards.com]

- 7. Dipyridamole - Wikipedia [en.wikipedia.org]

- 8. Persantine (Dipyridamole): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Dipyridamole: pharmacokinetics and effects on aspects of platelet function in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dipyridamole inhibits platelet aggregation in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. droracle.ai [droracle.ai]

- 13. Quantitative determination of dipyridamole in human plasma by high-performance liquid chromatography-tandem mass spectrometry and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Development and validation of a liquid chromatography-tandem mass spectrometry assay for the simultaneous quantitation of prednisolone and dipyridamole in human plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Phosphodiesterase Inhibition and Immunotropic Activity of Dipyridamole Dynamic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. PDE-Glo™ Phosphodiesterase Assay Protocol [worldwide.promega.com]

- 18. researchgate.net [researchgate.net]

- 19. Kinetics of adenosine uptake by erythrocytes, and the influence of dipyridamole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Adenosine uptake by erythrocytes of man, rat and guinea-pig and its inhibition by hexobendine and dipyridamole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Role of adenosine uptake and metabolism by blood cells in the antiplatelet actions of dipyridamole, dilazep and nitrobenzylthioinosine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Dipyridamole-d20

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic route and purification strategy for Dipyridamole-d20. The methodologies presented are based on established chemical principles and published procedures for the synthesis of Dipyridamole and related deuterated compounds. This document is intended to serve as a valuable resource for researchers requiring a high-purity, isotopically labeled internal standard for pharmacokinetic and metabolic studies of Dipyridamole.

Introduction

Dipyridamole is a phosphodiesterase inhibitor that also blocks the cellular reuptake of adenosine, leading to vasodilation and inhibition of platelet aggregation.[1][2] this compound is a deuterated analog of Dipyridamole, where 20 hydrogen atoms have been replaced by deuterium. This isotopic labeling provides a distinct mass signature, making it an ideal internal standard for quantitative bioanalytical assays using mass spectrometry.[3] The increased mass helps to differentiate the internal standard from the unlabeled drug in biological matrices, leading to more accurate and precise quantification.

This guide outlines a proposed synthesis of this compound utilizing commercially available deuterated starting materials, followed by a detailed purification protocol and analytical characterization.

Proposed Synthesis of this compound

The synthesis of this compound can be achieved by adapting the well-established synthesis of Dipyridamole. The proposed route involves the reaction of 2,6-dichloro-4,8-dipiperidino-pyrimido[5,4-d]pyrimidine with a deuterated version of diethanolamine. To achieve the desired d20 labeling, piperidine-d11 and diethanolamine-(ethylene-d8) are proposed as the deuterated starting materials.

The overall synthetic workflow is depicted below:

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of Dipyridamole.[4]

Materials:

-

2,6-dichloro-4,8-di(piperidine-d10)-pyrimido[5,4-d]pyrimidine (prepared from 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine and piperidine-d11)

-

Diethanolamine-(ethylene-d8, 98% isotopic purity)[5]

-

Toluene

-

Ethanol

-

Deionized Water

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,6-dichloro-4,8-di(piperidine-d10)-pyrimido[5,4-d]pyrimidine (1.0 eq).

-

Add an excess of Diethanolamine-(ethylene-d8) (10-15 eq).

-

Heat the reaction mixture to 110-120 °C with stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-6 hours).

-

Cool the reaction mixture to approximately 80 °C.

-

Slowly add toluene (3 volumes relative to diethanolamine) with continuous stirring.

-

Further, cool the mixture to 60 °C and add ethanol (12 volumes relative to the initial chlorinated starting material).

-

Finally, add deionized water (1 volume relative to ethanol) to induce precipitation.

-

Cool the mixture to 0-5 °C and stir for 2-3 hours to complete crystallization.

-

Filter the resulting solid, wash with cold ethanol, and dry under vacuum to yield crude this compound.

Purification of this compound

A two-step purification process involving flash chromatography followed by recrystallization is recommended to achieve high purity this compound.

Experimental Protocol: Flash Chromatography

Materials:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Heptane

-

Ethyl Acetate

Procedure:

-

Prepare a slurry of silica gel in heptane and pack a flash chromatography column.

-

Dissolve the crude this compound in a minimal amount of the mobile phase (e.g., 50% ethyl acetate in heptane).

-

Load the sample onto the column.

-

Elute the column with a gradient of ethyl acetate in heptane (e.g., starting from 30% ethyl acetate and gradually increasing to 70%).[6]

-

Collect fractions and monitor by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the partially purified this compound.

Experimental Protocol: Recrystallization

Materials:

-

Partially purified this compound

-

Methanol, Acetonitrile, or Benzene

Procedure:

-

Dissolve the partially purified this compound in a minimum amount of hot solvent (e.g., methanol, acetonitrile, or benzene).[7][8]

-

Allow the solution to cool slowly to room temperature.

-

Further, cool the solution in an ice bath to maximize crystal formation.

-

Filter the crystals, wash with a small amount of cold solvent, and dry under vacuum to yield pure this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis and characterization of this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C₂₄H₂₀D₂₀N₈O₄ | N/A |

| Molecular Weight | 524.75 g/mol | [9] |

| Appearance | Yellow crystalline powder | [10] |

| Melting Point | Approx. 165-166 °C | [10] |

Table 2: Predicted Analytical Data

| Analytical Technique | Expected Results | Reference (for non-deuterated) |

| ¹H NMR (400 MHz, DMSO-d₆) | Absence of signals at δ ~1.6 ppm (piperidine-H), δ ~3.6 ppm and δ ~4.0 ppm (ethanol-H). Signal at δ 4.73 ppm (OH) will remain but may exchange with D₂O. | [1] |

| ¹³C NMR | Similar to Dipyridamole, with potential minor shifts and splitting due to deuterium coupling. | [11] |

| Mass Spectrometry (ESI+) | [M+H]⁺ at m/z 525.76 | Calculated |

| HPLC Purity | ≥ 98% | [4] |

Mechanism of Action: Signaling Pathway

Dipyridamole exerts its therapeutic effects through two primary mechanisms: inhibition of phosphodiesterase (PDE) and inhibition of adenosine reuptake.[1][12] This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), as well as elevated extracellular adenosine levels, resulting in vasodilation and inhibition of platelet aggregation.

Conclusion

This technical guide provides a detailed and actionable framework for the synthesis and purification of this compound. By utilizing commercially available deuterated starting materials and established chemical procedures, researchers can produce high-purity this compound suitable for use as an internal standard in demanding bioanalytical applications. The provided experimental protocols, quantitative data, and mechanistic diagrams are intended to facilitate the successful implementation of this synthesis in a laboratory setting.

References

- 1. Dipyridamole(58-32-2) 1H NMR spectrum [chemicalbook.com]

- 2. jddtonline.info [jddtonline.info]

- 3. CN108059633B - Synthesis method of dipyridamole intermediate - Google Patents [patents.google.com]

- 4. US8946414B2 - Processes for the preparation of dipyridamole - Google Patents [patents.google.com]

- 5. Diethanolamine (ethylene-Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 6. flash-chromatography.com [flash-chromatography.com]

- 7. Crystal modification of dipyridamole using different solvents and crystallization conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Dipyridamole | C24H40N8O4 | CID 3108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Dipyridamole | 58-32-2 [chemicalbook.com]

- 11. Discovery of Dipyridamole Analogues with Enhanced Metabolic Stability for the Treatment of Idiopathic Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dipyridamole - Wikipedia [en.wikipedia.org]

Dipyridamole-d20 as an Internal Standard: A Technical Guide to its Mechanism of Action in Quantitative Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental role and mechanism of action of Dipyridamole-d20 as an internal standard in modern analytical chemistry, with a particular focus on its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The Core Principle: Mitigating Analytical Variability

In quantitative analytical workflows, particularly in complex biological matrices such as plasma or urine, variability can arise from multiple sources during sample preparation and analysis. A stable isotope-labeled internal standard (SIL-IS) like this compound is the gold standard for addressing these challenges.[1] Its efficacy lies in its near-identical physicochemical properties to the analyte of interest, Dipyridamole.[2][3]

This compound is a deuterated analog of Dipyridamole, meaning specific hydrogen atoms in the molecule have been replaced with their heavier isotope, deuterium.[4] This subtle change in mass does not significantly alter its chemical behavior during extraction, chromatography, and ionization.[5][6]

The Mechanism of Action as an Internal Standard:

By introducing a known quantity of this compound into a sample at the initial stage of processing, it experiences the same procedural inconsistencies as the endogenous Dipyridamole.[1] These can include:

-

Sample Extraction: Losses during protein precipitation, liquid-liquid extraction, or solid-phase extraction.

-

Ionization Efficiency: Suppression or enhancement of the analyte signal in the mass spectrometer's ion source due to co-eluting matrix components (matrix effects).[5][6]

-

Instrumental Variability: Fluctuations in injection volume or detector response.

Because this compound and Dipyridamole behave almost identically, the ratio of their signals as detected by the mass spectrometer remains constant, even if their absolute signal intensities fluctuate.[1][3] This normalization of the analyte's response to that of the internal standard significantly enhances the accuracy and precision of the quantitative results.[3][5]

Experimental Workflow and Signaling Pathway

The use of this compound as an internal standard is integral to the bioanalytical workflow for the quantification of Dipyridamole. The following diagram illustrates a typical experimental process.

Caption: A typical bioanalytical workflow for quantifying Dipyridamole using this compound.

The logical relationship for the correction of analytical variability by this compound can be visualized as follows:

Caption: How this compound corrects for analytical variability.

Experimental Protocols

The following are generalized experimental protocols for the quantification of Dipyridamole in human plasma using this compound as an internal standard, synthesized from various validated methods.

Sample Preparation

-

Aliquoting: Transfer 100-200 µL of human plasma into a microcentrifuge tube.

-

Spiking: Add a specific volume of this compound working solution (internal standard) to each plasma sample.

-

Protein Precipitation: Add a precipitating agent, such as methanol or acetonitrile (typically in a 3:1 ratio to the plasma volume), to each tube.

-

Vortexing: Vortex the samples for 1-2 minutes to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitution: Reconstitute the dried residue in a specific volume of the mobile phase.

-

Injection: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

-

Liquid Chromatography (LC):

-

Column: A reverse-phase C18 column is commonly used (e.g., 50 x 2.1 mm, 3 µm).[7]

-

Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous component (e.g., ammonium acetate or formic acid in water) and an organic component (e.g., methanol or acetonitrile).[7]

-

Flow Rate: Typically in the range of 0.2-0.6 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 30-40°C.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Source: Positive electrospray ionization (ESI+) is generally employed.[7]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[7]

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for both Dipyridamole and this compound.

-

Quantitative Data and Method Validation

The use of this compound as an internal standard allows for the development of robust and reliable bioanalytical methods. The performance of these methods is assessed through rigorous validation studies, with key parameters summarized below.

| Parameter | Typical Range/Value | Description |

| Linearity (r²) | > 0.99 | The correlation coefficient for the calibration curve, indicating a strong linear relationship between concentration and response.[7] |

| Lower Limit of Quantification (LLOQ) | Varies by method (e.g., 0.0180 µg/mL) | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.[7] |

| Intra-day Precision (%RSD) | < 15% | The relative standard deviation of replicate measurements within the same day, assessing the method's repeatability.[7] |

| Inter-day Precision (%RSD) | < 15% | The relative standard deviation of measurements of the same sample on different days, indicating the method's intermediate precision.[7] |

| Accuracy (%RE) | Within ±15% (±20% for LLOQ) | The percentage relative error, which measures the closeness of the determined value to the true value.[7] |

| Recovery | Consistent and reproducible | The efficiency of the extraction process for both the analyte and the internal standard. While not required to be 100%, it should be consistent across the concentration range. |

| Matrix Effect | Minimal and compensated | The effect of co-eluting matrix components on the ionization of the analyte. The use of a stable isotope-labeled internal standard is the most effective way to correct for matrix effects.[5][6] |

Note: The specific values for these parameters can vary depending on the exact methodology, instrumentation, and laboratory. The provided ranges are typical for validated bioanalytical methods.

Conclusion

This compound serves as an indispensable tool in the accurate quantification of Dipyridamole in biological matrices. Its mechanism of action as an internal standard is rooted in its ability to mimic the behavior of the unlabeled analyte throughout the analytical process. By co-eluting and experiencing the same variations in extraction and ionization, it provides a reliable basis for normalization, thereby correcting for potential errors and ensuring the high quality and integrity of the resulting pharmacokinetic and other quantitative data. The use of this compound is a hallmark of robust and reliable bioanalytical method development in the pharmaceutical sciences.

References

- 1. Pharmacokinetics of dipyridamole-beta-cyclodextrin complex in healthy volunteers after single and multiple doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. veeprho.com [veeprho.com]

- 3. crimsonpublishers.com [crimsonpublishers.com]

- 4. Clinical pharmacokinetics of dipyridamole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. waters.com [waters.com]

- 7. Quantitative determination of dipyridamole in human plasma by high-performance liquid chromatography-tandem mass spectrometry and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Isotopic Purity and Stability of Dipyridamole-d20

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity and stability of Dipyridamole-d20, a deuterated analog of Dipyridamole. This compound serves as a crucial internal standard for the accurate quantification of Dipyridamole in biological samples during pharmacokinetic and metabolic research.[1][2][3] Its use in mass spectrometry and liquid chromatography enhances the precision of therapeutic drug monitoring and related studies.[1]

Isotopic Purity of this compound

Isotopic purity refers to the percentage of a compound that is labeled with the desired stable isotope. For this compound, this means quantifying the proportion of molecules containing twenty deuterium atoms. High isotopic purity is critical for an internal standard to ensure accurate and reproducible results in quantitative analyses by minimizing interference from unlabeled or partially labeled molecules. The isotopic distribution is typically determined using mass spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3]

Typical Isotopic Distribution

The following table summarizes the representative isotopic distribution for a lot of this compound.

| Isotopic Species | Percentage |

| d20 | 36% |

| d19 | 25% |

| d18 | 13% |

| d17 | 24% |

| d16 | 1% |

Source: Representative data from a supplier.[4][5]

Experimental Protocol: Isotopic Purity Determination by LC-MS/MS

This protocol outlines a general method for determining the isotopic purity of this compound using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[6]

1. Materials and Reagents:

-

This compound sample

-

Dipyridamole reference standard

-

Methanol (HPLC grade)

-

Ammonium acetate

-

Ultrapure water

-

C18 HPLC column (e.g., 50 x 2.1 mm, 3 µm)[6]

2. Instrumentation:

-

HPLC system coupled with a triple quadrupole tandem mass spectrometer

-

Positive electrospray ionization (ESI+) source[6]

3. Sample Preparation:

-

Prepare a stock solution of this compound in methanol.

-

Perform serial dilutions to create working solutions at appropriate concentrations for analysis.

4. Chromatographic Conditions:

-

Mobile Phase: Methanol and 5 mM ammonium acetate (80:20, v/v)[6]

-

Flow Rate: 0.25 mL/min[6]

-

Column: C18 (50 x 2.1 mm, 3 µm)[6]

-

Injection Volume: 10 µL

5. Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

Monitor the precursor-to-product ion transitions for Dipyridamole (unlabeled) and this compound.

6. Data Analysis:

-

Acquire the mass spectra for the this compound sample.

-

Determine the relative abundance of the different deuterated species (d16 through d20) by integrating the peak areas for their respective mass-to-charge ratios (m/z).

-

Calculate the percentage of each isotopic species to determine the isotopic purity.

Stability of this compound

The stability of this compound is crucial for its use as a reliable internal standard. Generally, the material is stable under normal conditions.[7] Deuteration can potentially alter the pharmacokinetic and metabolic profiles of drugs, sometimes leading to enhanced metabolic stability.[2][3][8] Proper storage is essential to prevent degradation.

Recommended Storage and Handling

The following table provides recommended storage conditions for this compound.

| Form | Storage Temperature | Duration | Notes |

| Powder | -20°C | 3 years | Store in a well-closed, airtight container.[2][9] |

| Powder | 4°C | 2 years | Protect from light and moisture.[10][11] |

| In Solvent | -80°C | 6 months | |

| In Solvent | -20°C | 1 month |

Source: General recommendations from suppliers and stability studies.[2][12][13]

Experimental Protocol: Stability Assessment by Forced Degradation

This protocol describes a forced degradation study to evaluate the stability of this compound under various stress conditions using HPLC.[14][15]

1. Objective:

-

To identify potential degradation products and pathways for this compound.

-

To establish its stability profile under stress conditions such as acid, base, oxidation, and heat.

2. Materials and Reagents:

-

This compound sample

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Phosphate buffer

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

3. Sample Preparation for Stress Testing:

-

Acid Hydrolysis: Dissolve the sample in a solution of 1N HCl and reflux for a specified time.

-

Base Hydrolysis: Dissolve the sample in a solution of 1N NaOH and reflux for a specified time.

-

Oxidative Degradation: Treat the sample with a solution of 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose the solid sample to dry heat (e.g., 105°C) for a specified period.

-

Photolytic Degradation: Expose the sample solution to UV light.

-

Neutralize the acidic and basic solutions before analysis.

4. Chromatographic Conditions:

-

Mobile Phase A: 10 mM phosphate buffer (pH 4.7)

-

Mobile Phase B: Buffer:Acetonitrile:Methanol (30:40:30 v/v)

-

Flow Rate: 1.0 mL/min

-

Column: C18 reverse-phase column

-

Detection Wavelength: 295 nm

-

Column Temperature: 35°C

5. Data Analysis:

-

Inject the stressed samples into the HPLC system.

-

Compare the chromatograms of the stressed samples with that of an unstressed control sample.

-

Identify and quantify any degradation products.

-

Calculate the percentage of degradation of this compound under each stress condition.

Mechanism of Action of Dipyridamole

Dipyridamole functions primarily as a phosphodiesterase (PDE) inhibitor and an adenosine transport inhibitor.[2][16][17] By inhibiting PDE, it prevents the degradation of cyclic adenosine monophosphate (cAMP), which in turn inhibits platelet aggregation.[16] It also blocks the uptake of adenosine by red blood cells and endothelial cells, leading to increased extracellular adenosine levels, which promotes vasodilation.[2]

Conclusion

This compound is an essential tool in pharmaceutical research, providing a reliable internal standard for the quantification of Dipyridamole. Understanding its isotopic purity and stability is paramount for ensuring the accuracy and validity of experimental data. The protocols outlined in this guide provide a framework for the assessment of these critical parameters. Proper storage and handling are necessary to maintain the integrity of this compound for its intended use in sensitive analytical methods.

References

- 1. veeprho.com [veeprho.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | 1189983-52-5 | BD182697 | Biosynth [biosynth.com]

- 4. This compound (Major) | LGC Standards [lgcstandards.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Quantitative determination of dipyridamole in human plasma by high-performance liquid chromatography-tandem mass spectrometry and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cleanchemlab.com [cleanchemlab.com]

- 8. This compound | CAS#:1189983-52-5 | Chemsrc [chemsrc.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. Dipyridamole (oral route, intravenous route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 11. DIPYRIDAMOLE [dailymed.nlm.nih.gov]

- 12. Dipyridamole: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 13. Stability of baclofen, captopril, diltiazem hydrochloride, dipyridamole, and flecainide acetate in extemporaneously compounded oral liquids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A validated stability-indicating reversed-phase-HPLC method for dipyridamole in the presence of degradation products and its process-related impurities in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Dipyridamole | C24H40N8O4 | CID 3108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. scbt.com [scbt.com]

Understanding Deuterium Labeling in Dipyridamole-d20: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dipyridamole-d20, a deuterated form of the antiplatelet agent Dipyridamole. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their work. It delves into the core principles of deuterium labeling, the physicochemical properties of this compound, its primary applications, and generalized experimental protocols for its synthesis and use as an internal standard in mass spectrometry.

Introduction to Deuterium Labeling and Dipyridamole

Deuterium (²H or D), a stable isotope of hydrogen, has become an invaluable tool in pharmaceutical research and development. The substitution of hydrogen with deuterium in a drug molecule, a process known as deuterium labeling, can subtly alter the compound's physicochemical properties. This alteration is primarily due to the kinetic isotope effect, where the increased mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This can result in a decreased rate of metabolism for the deuterated compound, a feature that is explored in drug development to enhance pharmacokinetic profiles.

Dipyridamole is a phosphodiesterase inhibitor that also blocks the uptake of adenosine by erythrocytes and vascular endothelial cells.[1] It is used clinically to prevent blood clots after heart valve replacement and in combination with aspirin for secondary stroke prevention. This compound is a deuterated analog of Dipyridamole where twenty hydrogen atoms have been replaced by deuterium.[1] Its primary application in research is as an internal standard for quantitative analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2]

Physicochemical Properties of this compound

The incorporation of twenty deuterium atoms significantly increases the molecular weight of Dipyridamole without altering its fundamental chemical structure and reactivity. This mass difference is the key to its utility as an internal standard.

| Property | Dipyridamole | This compound |

| Molecular Formula | C₂₄H₄₀N₈O₄ | C₂₄H₂₀D₂₀N₈O₄ |

| Molecular Weight | 504.63 g/mol | 524.75 g/mol |

| CAS Number | 58-32-2 | 1189983-52-5 |

| Appearance | Light yellow to yellow solid | Light yellow to yellow solid |

| Purity | ≥98.0% | ≥98.0% |

Isotopic Distribution of a Representative Lot of this compound

| Isotopic Species | Percentage |

| d20 | 36% |

| d19 | 25% |

| d18 | 13% |

| d17 | 24% |

| d16 | 1% |

Note: The isotopic distribution can vary between batches.

Mechanism of Action of Dipyridamole

Dipyridamole's therapeutic effects stem from its dual mechanism of action: inhibition of phosphodiesterase (PDE) and inhibition of adenosine reuptake. These actions lead to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are key second messengers in platelet activation and vasodilation.

Adenosine Reuptake Inhibition

Dipyridamole blocks the equilibrative nucleoside transporter (ENT) on the surface of erythrocytes and endothelial cells, preventing the reuptake of adenosine from the bloodstream. This leads to an increase in extracellular adenosine concentration. Adenosine then binds to A2A receptors on platelets, stimulating adenylyl cyclase to produce more cAMP. Increased cAMP levels inhibit platelet aggregation.

Phosphodiesterase (PDE) Inhibition

Dipyridamole also inhibits phosphodiesterase enzymes (primarily PDE5) within platelets. PDEs are responsible for the degradation of cAMP and cGMP. By inhibiting these enzymes, Dipyridamole leads to a further increase in the intracellular concentrations of these cyclic nucleotides, potentiating the inhibition of platelet aggregation and promoting vasodilation.

Experimental Protocols

The following sections provide generalized experimental protocols for the synthesis and analytical application of this compound. These are intended as illustrative examples and may require optimization for specific experimental conditions.

Synthesis of this compound (Illustrative Protocol)

The synthesis of this compound would likely follow a similar pathway to the synthesis of unlabeled Dipyridamole, but with the use of deuterated starting materials. A plausible approach involves the reaction of a deuterated precursor with diethanolamine.

Reaction Scheme:

2,6-dichloro-4,8-di(piperidine-d10)-pyrimido[5,4-d]pyrimidine + Diethanolamine-d8 → this compound

Materials:

-

2,6-dichloro-4,8-di(piperidine-d10)-pyrimido[5,4-d]pyrimidine

-

Diethanolamine-d8

-

High-boiling point solvent (e.g., N-methyl-2-pyrrolidone)

-

Inert atmosphere (e.g., Nitrogen or Argon)

-

Standard laboratory glassware and heating apparatus

-

Purification system (e.g., column chromatography or recrystallization solvents)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve 2,6-dichloro-4,8-di(piperidine-d10)-pyrimido[5,4-d]pyrimidine in a minimal amount of a high-boiling point solvent.

-

Add an excess of Diethanolamine-d8 to the reaction mixture.

-

Heat the mixture to a high temperature (e.g., 150-200 °C) and maintain for several hours, monitoring the reaction progress by a suitable technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Isolate the crude this compound by precipitation or extraction.

-

Purify the crude product using column chromatography on silica gel or by recrystallization from an appropriate solvent system.

-

Characterize the final product to confirm its identity and isotopic purity using techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Use of this compound as an Internal Standard in LC-MS/MS (Illustrative Protocol)

This compound is an ideal internal standard for the quantification of Dipyridamole in biological matrices due to its similar chemical and physical properties to the unlabeled analyte, but with a distinct mass.

Objective: To quantify the concentration of Dipyridamole in human plasma samples.

Materials:

-

Human plasma samples (blank, calibration standards, quality controls, and unknown samples)

-

Dipyridamole analytical standard

-

This compound internal standard

-

Acetonitrile (ACN)

-

Methanol (MeOH)

-

Formic acid (FA)

-

Water (LC-MS grade)

-

Protein precipitation plates or tubes

-

LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

Procedure:

-

Preparation of Stock and Working Solutions:

-

Prepare a stock solution of Dipyridamole (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol).

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in the same solvent.

-

Prepare a working solution of the internal standard (e.g., 100 ng/mL) by diluting the stock solution.

-

Prepare calibration standards and quality control samples by spiking blank human plasma with known concentrations of Dipyridamole.

-

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of each plasma sample (calibrators, QCs, and unknowns), add a fixed volume (e.g., 10 µL) of the this compound internal standard working solution.

-

Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

-

Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.

-

Transfer the supernatant to a clean plate or vials for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient: A suitable gradient to separate Dipyridamole from matrix components.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometry (Multiple Reaction Monitoring - MRM):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Monitor the following MRM transitions:

-

Dipyridamole: Q1 (precursor ion) m/z 505.3 → Q3 (product ion) m/z [specific fragment]

-

This compound: Q1 (precursor ion) m/z 525.4 → Q3 (product ion) m/z [corresponding specific fragment]

-

-

Optimize instrument parameters (e.g., collision energy, declustering potential) for maximum signal intensity.

-

-

-

Data Analysis:

-

Integrate the peak areas for both Dipyridamole and this compound.

-

Calculate the peak area ratio (Dipyridamole area / this compound area).

-

Construct a calibration curve by plotting the peak area ratio versus the known concentration of the calibration standards.

-

Determine the concentration of Dipyridamole in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Conclusion

This compound is a critical tool for researchers in drug metabolism, pharmacokinetics, and clinical diagnostics. Its use as an internal standard ensures the accuracy and precision of quantitative bioanalytical methods. Understanding the principles of deuterium labeling and the specific mechanisms of action of Dipyridamole provides a solid foundation for its effective application in a research setting. The generalized protocols provided herein offer a starting point for the development of specific assays tailored to individual research needs.

References

Dipyridamole-d20: A Technical Guide for Researchers

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals utilizing Dipyridamole-d20. It provides a detailed explanation of a typical Certificate of Analysis, outlines key experimental protocols, and explores the intricate signaling pathways of Dipyridamole.

Representative Certificate of Analysis: this compound

A Certificate of Analysis (CoA) for this compound provides critical quality control data, ensuring its identity, purity, and suitability for use as an internal standard in quantitative analyses. The following tables summarize the typical data presented in a CoA.

Quantitative Data Summary

| Test | Specification | Result |

| Identity | ||

| ¹H NMR | Conforms to structure | Conforms |

| Mass Spectrometry | Conforms to structure | Conforms |

| Purity | ||

| Chemical Purity (HPLC) | ≥99.0% | 99.8% |

| Isotopic Purity (Mass Spec) | ≥98% Deuterium Incorporation | 99.2% |

| Physical Properties | ||

| Appearance | Yellow crystalline powder | Conforms |

| Solubility | Soluble in Chloroform | Conforms |

Impurity Profile

| Impurity | Specification | Result |

| Unlabeled Dipyridamole | Report Value | 0.3% |

| Other single impurity | ≤0.1% | <0.1% |

| Total Impurities | ≤1.0% | 0.8% |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound. Below are the protocols for the key experiments cited in the Certificate of Analysis.

Identity Confirmation by ¹H NMR and Mass Spectrometry

-

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

-

Objective: To confirm the chemical structure of this compound.

-

Methodology: A sample of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃). The ¹H NMR spectrum is acquired on a calibrated spectrometer. The chemical shifts, signal integrations, and coupling patterns are analyzed and compared to the known spectrum of Dipyridamole, confirming the absence of protons at the deuterated positions.

-

-

Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight and isotopic enrichment of this compound.

-

Methodology: The sample is introduced into a high-resolution mass spectrometer. The mass-to-charge ratio (m/z) of the molecular ion is measured and compared to the theoretical mass of this compound. The isotopic distribution is analyzed to determine the percentage of deuterium incorporation.

-

Purity and Impurity Determination by HPLC

-

High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the chemical purity of this compound and quantify any impurities.

-

Methodology: A reversed-phase HPLC method is typically employed.[1][2][3]

-

Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at a specified wavelength (e.g., 254 nm or 282 nm).[1][2]

-

Procedure: A standard solution of this compound is prepared and injected into the HPLC system. The peak area of this compound is measured and compared to the total area of all peaks to calculate the chemical purity. Impurities are identified and quantified based on their retention times and peak areas relative to the main peak.

-

-

Dipyridamole Signaling Pathways

Dipyridamole exerts its therapeutic effects primarily through two interconnected mechanisms: inhibition of phosphodiesterase (PDE) enzymes and inhibition of adenosine reuptake.[2][4] These actions lead to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which play crucial roles in platelet aggregation and vasodilation.

Inhibition of Adenosine Reuptake and cAMP Pathway

Dipyridamole blocks the reuptake of adenosine into red blood cells, platelets, and endothelial cells.[4] This increases the extracellular concentration of adenosine, which then activates adenosine A2 receptors on the surface of platelets. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. Elevated cAMP inhibits platelet activation and aggregation.

Caption: Dipyridamole's inhibition of adenosine reuptake and subsequent cAMP signaling cascade.

Phosphodiesterase (PDE) Inhibition and cGMP Pathway

Dipyridamole also inhibits phosphodiesterase enzymes, particularly PDE5, which are responsible for the degradation of cGMP.[5] By inhibiting PDE, dipyridamole increases intracellular cGMP levels in platelets and vascular smooth muscle cells. This elevation in cGMP potentiates the effects of nitric oxide (NO), a key signaling molecule in vasodilation and inhibition of platelet aggregation.[6]

Caption: Dipyridamole's inhibition of phosphodiesterase and its effect on the NO/cGMP pathway.

Experimental Workflow for Bioanalytical Quantification

This compound is primarily used as an internal standard in bioanalytical methods to ensure accurate quantification of Dipyridamole in biological matrices such as plasma or serum. The following workflow outlines the typical steps involved.

Caption: A typical bioanalytical workflow utilizing this compound as an internal standard.

References

An In-depth Technical Guide to the Core Differences Between Dipyridamole and Dipyridamole-d20

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparison of Dipyridamole and its deuterated analog, Dipyridamole-d20. Dipyridamole is a phosphodiesterase inhibitor and adenosine reuptake inhibitor, widely used for its antiplatelet and vasodilatory effects. This compound, a stable isotope-labeled version of the molecule, serves primarily as an internal standard in bioanalytical assays for the accurate quantification of Dipyridamole. This guide delves into the structural, physicochemical, pharmacokinetic, and pharmacodynamic distinctions between these two compounds. While extensive data is available for Dipyridamole, specific experimental data for this compound is limited. Therefore, this document combines established data for Dipyridamole with the theoretical and observed effects of deuteration on drug molecules to provide a thorough comparative analysis.

Introduction

Dipyridamole has been a subject of extensive research and clinical use for decades, valued for its ability to inhibit platelet aggregation and induce vasodilation.[1][2] Its therapeutic applications include stroke prevention and adjunct therapy in patients with prosthetic heart valves.[3] The rise of precision in analytical chemistry has necessitated the use of stable isotope-labeled internal standards for accurate drug quantification in biological matrices. This compound, in which 20 hydrogen atoms have been replaced by deuterium, fulfills this role for Dipyridamole.[4][5] Understanding the key differences between the parent drug and its deuterated form is crucial for researchers in drug metabolism, pharmacokinetics, and clinical diagnostics.

The primary distinction lies in the kinetic isotope effect , where the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can lead to a slower rate of metabolism for the deuterated compound.[6][7] This can potentially alter the pharmacokinetic profile, including a longer half-life and modified metabolite formation.[8]

Structural and Physicochemical Properties

The core structure of Dipyridamole and this compound is identical, with the exception of the isotopic substitution of hydrogen with deuterium in this compound. This substitution leads to a predictable increase in molecular weight.

The following table summarizes the key physicochemical properties of both compounds. It is important to note that while extensive data is available for Dipyridamole, specific experimental data for this compound is scarce in publicly available literature, and some values are theoretical.

| Property | Dipyridamole | This compound | Reference(s) |

| Molecular Formula | C₂₄H₄₀N₈O₄ | C₂₄H₂₀D₂₀N₈O₄ | [9][10] |

| Molecular Weight | 504.6 g/mol | 524.75 g/mol | [9][10] |

| Appearance | Bright yellow crystalline powder | Yellow Solid | [2][11] |

| Melting Point | 163-166 °C | 157 °C | [5][9] |

| Solubility | Slightly soluble in water; soluble in dilute acids, methanol, and chloroform. | Not explicitly stated, but expected to be similar to Dipyridamole. | [9][12] |

| logP | 1.5 | Not explicitly stated, but expected to be similar to Dipyridamole. | [9] |

Pharmacokinetic Profile

The primary application of deuteration in drug development is to favorably alter the pharmacokinetic properties of a molecule. The kinetic isotope effect can lead to a reduced rate of metabolism, potentially resulting in a longer half-life, increased exposure (AUC), and altered metabolite profiles.

While no direct comparative pharmacokinetic studies between Dipyridamole and this compound have been identified in the public domain, the known metabolic pathways of Dipyridamole suggest where deuteration might have an impact. Dipyridamole is primarily metabolized in the liver via glucuronidation.[4][13]

The table below summarizes the known pharmacokinetic parameters of Dipyridamole. The corresponding values for this compound are largely theoretical and based on the anticipated effects of deuteration.

| Parameter | Dipyridamole | This compound (Theoretical) | Reference(s) |

| Bioavailability | 37-66% (variable) | Potentially higher and less variable due to reduced first-pass metabolism. | [4][13] |

| Half-life (t½) | Biphasic: α-phase ~40 min, β-phase ~10-12 hours | Potentially longer due to slower metabolism. | [13][14] |

| Metabolism | Hepatic (primarily glucuronidation) | Expected to be hepatic, but potentially at a slower rate. | [4][13] |

| Excretion | Primarily in feces via bile | Expected to be similar, but the rate may be altered. | [4] |

Pharmacodynamic Profile and Mechanism of Action

Dipyridamole exerts its therapeutic effects through two primary mechanisms of action:

-

Inhibition of Phosphodiesterase (PDE): Dipyridamole inhibits PDE enzymes, leading to increased intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This increase in cyclic nucleotides inhibits platelet aggregation.[2][15]

-

Inhibition of Adenosine Reuptake: Dipyridamole blocks the uptake of adenosine by erythrocytes and endothelial cells, leading to increased extracellular concentrations of adenosine. Adenosine then acts on platelet A2 receptors to stimulate adenylate cyclase and further increase cAMP levels, inhibiting platelet aggregation.[15][16]

The pharmacodynamic effects of this compound are expected to be qualitatively similar to those of Dipyridamole, as deuteration does not typically alter the fundamental mechanism of drug-receptor interaction. However, the potentially altered pharmacokinetic profile of this compound could lead to a more sustained pharmacodynamic effect.

Experimental Protocols

This compound is most commonly encountered in the context of bioanalytical method development and validation, where it serves as an ideal internal standard for the quantification of Dipyridamole in biological samples using techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Bioanalytical Method for Dipyridamole Quantification using LC-MS/MS

The following is a representative protocol for the quantification of Dipyridamole in human plasma, utilizing this compound as an internal standard.

5.1.1. Sample Preparation

-

To 100 µL of human plasma, add 25 µL of this compound internal standard working solution.

-

Vortex for 30 seconds.

-

Add 1 mL of a suitable organic solvent (e.g., methyl tert-butyl ether) for protein precipitation and liquid-liquid extraction.

-

Vortex for 5 minutes.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot into the LC-MS/MS system.

5.1.2. Chromatographic and Mass Spectrometric Conditions

| Parameter | Condition |

| LC Column | C18 column (e.g., 50 x 2.1 mm, 3 µm) |

| Mobile Phase | Methanol and Ammonium Acetate buffer (e.g., 80:20 v/v) |

| Flow Rate | 0.25 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS Detection | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Dipyridamole) | Q1: m/z 505.3 -> Q3: m/z [Specific fragment ion] |

| MRM Transition (this compound) | Q1: m/z 525.4 -> Q3: m/z [Corresponding deuterated fragment ion] |

Note: Specific fragment ions for MRM transitions would be determined during method development.

Synthesis

Dipyridamole Synthesis: The synthesis of Dipyridamole typically involves the reaction of 2,6-dichloro-4,8-dipiperidinopyrimido[5,4-d]pyrimidine with diethanolamine.[17]

This compound Synthesis: A detailed, publicly available protocol for the synthesis of this compound is not readily found. However, it would likely involve the use of deuterated starting materials or reagents, such as deuterated diethanolamine, in a similar synthetic route to that of Dipyridamole.

Conclusion

The core difference between Dipyridamole and this compound lies in the isotopic substitution of hydrogen with deuterium. This substitution results in a higher molecular weight for this compound and makes it an ideal internal standard for the accurate quantification of Dipyridamole in biological matrices. While the pharmacodynamic mechanism is expected to be identical, the pharmacokinetic profile of this compound may be altered due to the kinetic isotope effect, potentially leading to a slower rate of metabolism and a longer half-life. Further direct comparative studies are needed to fully elucidate the physicochemical, pharmacokinetic, and pharmacodynamic differences between these two compounds. This guide provides a foundational understanding for researchers and professionals working with Dipyridamole and its deuterated analog.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Dipyridamole - Wikipedia [en.wikipedia.org]

- 3. Why Not Dipyridamole: a Review of Current Guidelines and Re-evaluation of Utility in the Modern Era - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of dipyridamole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. veeprho.com [veeprho.com]

- 6. CN108059633B - Synthesis method of dipyridamole intermediate - Google Patents [patents.google.com]

- 7. Discovery of Dipyridamole Analogues with Enhanced Metabolic Stability for the Treatment of Idiopathic Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dipyridamole analogues as pharmacological inhibitors of equilibrative nucleoside transporters. Identification of novel potent and selective inhibitors of the adenosine transporter function of human equilibrative nucleoside transporter 4 (hENT4) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dipyridamole | C24H40N8O4 | CID 3108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. scbt.com [scbt.com]

- 11. brieflands.com [brieflands.com]

- 12. youtube.com [youtube.com]

- 13. litfl.com [litfl.com]

- 14. drugs.com [drugs.com]

- 15. Dipyridamole, an underestimated vascular protective drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Dipyridamole synthesis - chemicalbook [chemicalbook.com]

- 17. US8946414B2 - Processes for the preparation of dipyridamole - Google Patents [patents.google.com]

Dipyridamole-d20: A Technical Overview for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Dipyridamole-d20, a deuterated analog of the antiplatelet agent Dipyridamole. This document outlines its chemical properties, its application in bioanalytical methods, and the fundamental signaling pathways of its parent compound.

Core Compound Data

This compound is primarily utilized as an internal standard in pharmacokinetic and bioanalytical studies to ensure the precise quantification of Dipyridamole in biological matrices.[1][2] Its physical and chemical properties are summarized below.

| Property | Value |

| CAS Number | 1189983-52-5 |

| Molecular Formula | C₂₄H₂₀D₂₀N₈O₄ |

| Synonyms | Anginal-d20, Cardoxin-d20, Peridamol-d20 |

Experimental Protocols: Bioanalytical Quantification of Dipyridamole

The following is a representative experimental protocol for the quantification of Dipyridamole in human plasma using this compound as an internal standard, based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

Objective:

To develop and validate a sensitive and robust LC-MS/MS method for the quantitative determination of Dipyridamole in human plasma.

Materials and Reagents:

-

Dipyridamole reference standard

-

This compound (internal standard)

-

Human plasma (EDTA)

-

Methylbutyl ether

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Ammonium acetate

-

Water (Milli-Q or equivalent)

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole tandem mass spectrometer with a positive electrospray ionization (ESI+) source

Methodology:

1. Sample Preparation:

-

A 100 µL aliquot of human EDTA plasma is used for the extraction.

-

Prednisolone-d6 (internal standard for prednisolone, if co-analyzed) and this compound are added.

-

The analytes and internal standards are extracted from the plasma using methylbutyl ether.

2. Chromatographic Conditions:

-

Column: A C18 analytical column is typically used for separation.

-

Mobile Phase: A common mobile phase consists of a mixture of methanol and ammonium acetate buffer.

-

Flow Rate: The flow rate is optimized for the specific column and system, often in the range of 0.25 mL/min.

3. Mass Spectrometric Detection:

-

The analytes are detected using a tandem mass spectrometer operating in positive electrospray ionization mode.

-

Detection is performed in multiple reaction monitoring (MRM) mode.

4. Calibration and Quantification:

-

Calibration curves are generated over a linear concentration range appropriate for the expected sample concentrations (e.g., 5-3000 ng/mL for Dipyridamole).

-

The ratio of the peak area of the analyte to the peak area of the internal standard (this compound) is used for quantification to correct for matrix effects and variations in extraction and injection.

Signaling Pathways of Dipyridamole

Dipyridamole exerts its therapeutic effects primarily through two distinct mechanisms: inhibition of phosphodiesterase (PDE) enzymes and inhibition of adenosine reuptake.

Phosphodiesterase Inhibition Pathway

Dipyridamole inhibits phosphodiesterase enzymes, which are responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This leads to an accumulation of these second messengers within platelets and vascular smooth muscle cells, resulting in decreased platelet aggregation and vasodilation.

Caption: Dipyridamole's inhibition of PDE leads to increased cAMP and cGMP.

Adenosine Reuptake Inhibition Pathway

Dipyridamole also blocks the reuptake of adenosine into erythrocytes and endothelial cells. This increases the extracellular concentration of adenosine, which then acts on A2 receptors on platelets to stimulate adenylate cyclase, further increasing cAMP levels and inhibiting platelet aggregation.

Caption: Dipyridamole blocks adenosine reuptake, increasing extracellular adenosine.

References

Methodological & Application

Application Note: High-Throughput Quantification of Dipyridamole in Human Plasma using Dipyridamole-d20 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dipyridamole is a medication that inhibits platelet aggregation and is used in the prevention of thromboembolic disorders. Accurate and reliable quantification of dipyridamole in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of dipyridamole in human plasma. The use of a stable isotope-labeled internal standard, Dipyridamole-d20, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing and instrument response.

Experimental Protocol

This protocol outlines the procedure for the extraction and quantification of dipyridamole from human plasma samples.

Materials and Reagents

-

Dipyridamole reference standard

-

This compound (Internal Standard, IS)

-

HPLC-grade methanol

-

HPLC-grade acetonitrile

-

Ammonium acetate

-

Formic acid

-

Methyl tert-butyl ether (MTBE)

-

Human plasma (with K2EDTA as anticoagulant)

-

Deionized water

Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions: Prepare primary stock solutions of dipyridamole and this compound in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the dipyridamole stock solution with methanol to create working standard solutions for calibration curve and QC samples.

-

Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.

-

Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at various concentrations.

Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 25 µL of the this compound working solution (100 ng/mL) and vortex briefly.

-